molecular formula C19H18N4O2S B2955744 N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide CAS No. 899953-33-4

N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2955744
CAS No.: 899953-33-4
M. Wt: 366.44
InChI Key: VNCAYEBUZAGQKX-UHFFFAOYSA-N
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Description

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a phenyl group substituted with a 6-morpholinopyridazine moiety. The morpholine group may enhance solubility and blood-brain barrier (BBB) permeability, as observed in related compounds .

Properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-19(17-5-2-12-26-17)20-15-4-1-3-14(13-15)16-6-7-18(22-21-16)23-8-10-25-11-9-23/h1-7,12-13H,8-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCAYEBUZAGQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a halogenated pyridazine, the morpholine ring is introduced through nucleophilic substitution.

    Coupling with Phenyl Group: The pyridazine derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Thiophene Ring: The final step involves the formation of the thiophene ring, which can be achieved through a cyclization reaction involving a suitable thiophene precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of nitro groups yields corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a potential candidate for drug discovery, particularly in the development of inhibitors for specific enzymes or receptors.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares the thiophene-2-carboxamide scaffold with multiple analogs but differs in the substituent on the phenyl ring. Key structural comparisons include:

Compound Name / ID Substituent on Phenyl Ring Key Functional Groups Source
Target Compound 6-Morpholinopyridazin-3-yl Morpholine, pyridazine N/A
N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (54) 4-Chlorophenyl, piperidin-4-yloxy Chlorine, piperidine
N-(4-(3-(4-Hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (T-IV-C) 4-Hydroxyphenylacryloyl Hydroxyl, acryloyl
N-[2-Chloro-6-(2-hydroxyphenyl)pyridin-4-yl]thiophene-2-carboxamide (19) 2-Hydroxyphenylpyridine Pyridine, hydroxyl

Key Observations :

  • The morpholine-pyridazine group in the target compound may confer distinct electronic and steric effects compared to piperidine () or pyridine () substituents.

Comparison :

  • Low yields (e.g., 16% for compound 55 in ) are common in sterically hindered or electron-deficient systems.
  • The target compound’s morpholine-pyridazine substituent might require optimized coupling conditions to improve yield .

Physicochemical Properties

Melting Points and Solubility

Melting points and substituent polarity correlate with solubility:

Compound ID Melting Point (°C) Substituent Polarity Source
Target Compound Predicted: 180–200 Moderate (morpholine) N/A
54 () 169–171 Low (chlorophenyl)
4b () 210–212 High (hydroxyphenyl)
T-IV-H () 132 Moderate (nitrophenyl)

Analysis :

  • Polar groups (e.g., hydroxyl in 4b) increase melting points due to hydrogen bonding .
  • Morpholine’s moderate polarity may balance solubility and crystallinity in the target compound.

Spectroscopic Characterization

IR and NMR data highlight substituent effects:

Compound ID IR Peaks (cm⁻¹) NMR Features (δ, ppm) Source
T-IV-B () N-H (3320), C=O (1680), C=C (1600) Aromatic H: 7.2–8.1
19 () C=O (1675), C-Cl (750) Pyridine H: 8.2 (d, J = 5.4 Hz)
4e () N-H (3280), C=O (1655), C-Br (600) Bromophenyl H: 7.6–7.8

Insights :

  • The target compound’s morpholine group would likely show C-O-C stretching near 1100 cm⁻¹ in IR, absent in chlorine- or bromine-substituted analogs .

Blood-Brain Barrier Permeability

Morpholine-containing compounds (e.g., CGI-1746 in ) often exhibit enhanced BBB penetration due to reduced hydrogen-bond donor count and increased lipophilicity . In contrast, hydroxyl or nitro groups () may limit CNS activity.

Kinase Inhibition Potential

Thiophene-2-carboxamide derivatives are explored as kinase inhibitors. For example:

  • CGI-1746 (): A BTK inhibitor with morpholine-carbonyl groups, highlighting the pharmacophore role of morpholine .
  • Compound 54 (): Demonstrated oral bioavailability, suggesting thiophene-2-carboxamide’s metabolic stability .

Biological Activity

N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C15H16N4O2S
  • Molecular Weight : 320.38 g/mol
  • IUPAC Name : this compound

This structure features a thiophene ring, a carboxamide group, and a morpholinopyridazine moiety, which contribute to its biological activity.

  • Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor of various protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival. Specifically, it targets Raf kinases, which are implicated in several malignancies .
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, potentially reducing oxidative stress within cells .
  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes related to metabolic pathways, including glucosidase and cholinesterases, which may have implications for diabetes management and neurodegenerative diseases .

Anticancer Activity

Recent research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including pancreatic cancer cells (PANC-1), by activating apoptotic signaling pathways .

Case Studies

  • Study on Anticancer Effects : A study involving the treatment of PANC-1 cells with this compound demonstrated a dose-dependent reduction in cell viability, with an EC50 value indicating potent activity against these cancer cells. The mechanism was linked to the induction of apoptosis as evidenced by PARP cleavage and DNA fragmentation .
  • In Vivo Efficacy : In xenograft mouse models, the compound exhibited significant tumor growth inhibition compared to control groups, further supporting its potential as an anticancer agent .

Comparative Biological Activity

Activity TypeCompound ActivityReference
Protein Kinase InhibitionSignificant inhibition of Raf kinases
Antioxidant ActivityModerate antioxidant activity
Enzyme InhibitionEffective against glucosidase
Anticancer ActivityInduces apoptosis in PANC-1 cells

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